An In-Depth Technical Guide to the Structure and Chirality of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
An In-Depth Technical Guide to the Structure and Chirality of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
Executive Summary: This guide provides a comprehensive technical overview of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine, a cornerstone chiral diamine in modern synthetic chemistry. We delve into the fundamental principles of its unique structure, the concept of atropisomerism that governs its chirality, and the synthetic methodologies for its preparation. Furthermore, we present its characteristic analytical data and explore its pivotal role as a ligand and organocatalyst in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals who leverage stereocontrolled chemical transformations.
Introduction: The Significance of Axially Chiral Diamines
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is paramount. Chiral ligands and catalysts are the master tools that enable chemists to construct complex molecules with precise three-dimensional arrangements. Among the privileged classes of these tools, 1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives stand out for their exceptional performance in a wide array of asymmetric transformations.[1][2] These molecules serve as C₂-symmetric bidentate ligands that can coordinate to metal centers, creating a well-defined chiral environment to guide the stereochemical outcome of a reaction.[1]
(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine, the subject of this guide, is a prominent and versatile derivative of BINAM. Its utility spans from being a key component in metal-catalyzed reactions—such as hydrogenations, conjugate additions, and Diels-Alder reactions—to acting as a powerful organocatalyst in its own right.[1] Understanding its structure and the origin of its chirality is fundamental to appreciating its function and designing novel catalytic systems.
Molecular Structure and the Principle of Atropisomerism
The defining characteristic of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine is its axial chirality, which does not arise from a stereogenic carbon atom but from a unique structural constraint.
The Binaphthyl Core and the Origin of Chirality: Atropisomerism
Atropisomerism is a form of stereoisomerism resulting from hindered rotation around a single bond.[3][4] In the case of N,N'-Dimethyl-1,1'-binaphthyldiamine, the two bulky naphthalene rings are connected by a C1-C1' single bond. The steric hindrance imposed by the substituents at the 2,2' and 8,8' positions of the naphthalene systems creates a significant energy barrier to free rotation around this bond.[3] This barrier is sufficiently high to allow for the isolation of two stable, non-interconverting rotational isomers (rotamers) at ambient temperatures.[3][5] These stable rotamers are non-superimposable mirror images of each other, making them enantiomers.[4] The (S) and (R) descriptors are used to define their absolute configuration.
Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine is a critical process that underpins its application in asymmetric synthesis. The most common and reliable strategy involves the methylation of the enantiopure (S)-BINAM precursor.[1][2]
Synthetic Workflow Overview
The synthesis is typically a two-step procedure starting from optically pure (S)-(−)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM). This precursor is first converted into a bis-carbamate intermediate, which is subsequently reduced to yield the final N,N'-dimethylated product. This sequence is robust, high-yielding, and ensures the retention of stereochemical integrity.
Experimental Protocol: N-Methylation of (S)-BINAM
The following protocol is adapted from a verified procedure for the (R)-enantiomer and is directly applicable for the synthesis of the (S)-enantiomer by using (S)-BINAM as the starting material.[1][6][7]
Step 1: Synthesis of (S)-Diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate
-
Setup: A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, thermocouple, and an argon inlet is charged with (S)-(−)-1,1'-Binaphthyl-2,2'-diamine (1.0 equiv).
-
Solvent and Base Addition: Anhydrous dichloromethane is added, followed by the dropwise addition of pyridine (8.0 equiv).
-
Rationale: Dichloromethane is an inert solvent for this reaction. Pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.
-
-
Acylation: The resulting solution is cooled to 0-4 °C using an ice bath. Ethyl chloroformate (2.2 equiv) is then added dropwise, maintaining the internal temperature below 5 °C. The mixture is stirred at this temperature for 1 hour and then for 30 minutes at room temperature.
-
Rationale: Ethyl chloroformate is the acylating agent. The reaction is performed at low temperature to control its exothermicity and prevent side reactions.
-
-
Workup: The reaction is quenched by the addition of 2.0 M aqueous KOH. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with 1 M aqueous HCl and brine.
-
Rationale: The KOH quench neutralizes any remaining ethyl chloroformate and pyridine hydrochloride. The HCl wash removes residual pyridine, and the brine wash removes residual water before drying.
-
-
Isolation: The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the bis-carbamate product, typically as a white foam.[6]
Step 2: Synthesis of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
-
Setup: An oven-dried, two-necked round-bottomed flask is fitted with a reflux condenser and an argon inlet.
-
Reducing Agent: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled in an ice bath. Lithium aluminum hydride (LiAlH₄, ~11.0 equiv) is added in portions.
-
Rationale: LiAlH₄ is a powerful reducing agent capable of reducing the stable carbamate functional groups to methylamines. THF is the preferred anhydrous solvent for LiAlH₄ reductions.
-
-
Reduction: A solution of the (S)-bis-carbamate from Step 1 in anhydrous THF is added dropwise to the LiAlH₄ suspension. After the addition, the mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
-
Quench and Workup: The reaction is carefully cooled in an ice bath and quenched sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with ethyl acetate.
-
Rationale: This specific quenching procedure is critical for safely decomposing the excess LiAlH₄ and generating an easily filterable solid (lithium and aluminum salts), simplifying the product isolation.
-
-
Isolation: The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum to afford the final (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine product, typically as a yellow foam.[6]
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Key Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 666175-40-2 | [8] |
| Molecular Formula | C₂₂H₂₀N₂ | [9] |
| Molecular Weight | 312.41 g/mol | [9] |
| Appearance | White to yellow foam/solid | [6] |
| Melting Point | 144–150 °C | [1][8] |
| Specific Rotation [α]²²_D_ | -168.8 (c = 1.3, THF) (inferred) | [1] |
| Value is for the (R)-enantiomer; the (S)-enantiomer will have an equal but opposite rotation. |
Spectroscopic Data
The structure is confirmed using standard spectroscopic methods. Representative data for the enantiomeric series is as follows:
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¹³C NMR (126 MHz, CDCl₃) δ: 14.5, 61.5, 117.6, 119.5, 124.9, 125.2, 127.5, 128.4, 130.4, 130.7, 132.6, 135.5, 153.8.[1]
-
IR (CH₂Cl₂) ν (cm⁻¹): 3405, 3055, 2987, 1621, 1602, 1502, 1422, 1342, 1265, 823, 737.[1]
-
HRMS (ESI+): m/z calculated for C₂₂H₂₁N₂ [M+H]⁺ 313.1699, found 313.1704.[1]
Determination of Enantiomeric Purity
The enantiomeric excess (e.e.) is the most critical quality parameter and is reliably determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Typical Conditions: CHIRALPAK® AD-H column, Hexane/i-PrOH mobile phase (e.g., 95:5), 0.5 mL/min flow rate, detection at 220 nm.[1][6]
-
Expected Elution: Under these conditions, the (S)-enantiomer is expected to elute before the (R)-enantiomer (t_R_ (S) ≈ 9.16 min; t_R_ (R) ≈ 9.81 min).[1][6]
Applications in Asymmetric Catalysis
The utility of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine stems from its ability to form well-defined, sterically demanding chiral environments when used as a ligand for a transition metal or as an organocatalyst.[1][10]
Mechanism of Stereochemical Induction
When complexed with a metal (e.g., Ruthenium, Palladium, Copper), the C₂-symmetric diamine ligand creates a chiral pocket around the metal's active site.[2][11] Incoming prochiral substrates are forced to adopt a specific orientation to minimize steric clashes with the naphthalene walls of the ligand. This preferential binding orientation dictates the face from which the chemical transformation occurs, leading to the formation of one enantiomer of the product in excess.
Representative Transformations
This ligand and its derivatives have proven effective in a multitude of enantioselective reactions, including:
-
Asymmetric Hydrogenation: Reduction of ketones, imines, and alkenes.[11]
-
Diels-Alder Reactions: Catalyzing [4+2] cycloadditions with high stereocontrol.[1]
-
Conjugate Additions: Addition of organometallic reagents to α,β-unsaturated systems.[1]
-
Hydroamination: Intramolecular and intermolecular addition of amines to alkenes.[1]
Conclusion and Future Outlook
(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine is a quintessential example of an axially chiral ligand whose rational design has led to profound impacts on asymmetric synthesis. Its rigid, C₂-symmetric structure, born from the principle of atropisomerism, provides a reliable platform for inducing high levels of stereoselectivity in a vast range of chemical reactions. The well-established synthetic routes and detailed characterization methods ensure its accessibility and quality for demanding applications in academic research and industrial drug development. As the quest for more efficient and selective synthetic methods continues, the foundational role of this and related binaphthyl diamines is set to endure, inspiring the next generation of chiral catalysts and ligands.
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